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molecular formula C4H6BrClN2O B1287397 (3-Bromoisoxazol-5-yl)methylamine hydrochloride CAS No. 90802-21-4

(3-Bromoisoxazol-5-yl)methylamine hydrochloride

Cat. No. B1287397
M. Wt: 213.46 g/mol
InChI Key: DLEMWTVPLLIRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063065B2

Procedure details

To a solution of 2-methyl-propane-2-sulfinic acid (3-bromo-isoxazol-5-ylmethyl)-amide (128 mg, 0.455 mmol) in MeOH (5 mL) was added a 4 M solution of HCl in dioxane (0.350 mL, 1.40 mmol) dropwise. After 2 hours and 10 minutes, the reaction mixture was concentrated in vacuo to afford the title compound which was used without further purification.
Name
2-methyl-propane-2-sulfinic acid (3-bromo-isoxazol-5-ylmethyl)-amide
Quantity
128 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[C:5]([CH2:7][NH:8]S(C(C)(C)C)=O)[O:4][N:3]=1.[ClH:15].O1CCOCC1>CO>[ClH:15].[Br:1][C:2]1[CH:6]=[C:5]([CH2:7][NH2:8])[O:4][N:3]=1 |f:4.5|

Inputs

Step One
Name
2-methyl-propane-2-sulfinic acid (3-bromo-isoxazol-5-ylmethyl)-amide
Quantity
128 mg
Type
reactant
Smiles
BrC1=NOC(=C1)CNS(=O)C(C)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.35 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
10 minutes, the reaction mixture was concentrated in vacuo
Duration
10 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.BrC1=NOC(=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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